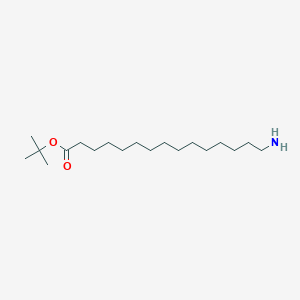
Tert-butyl 15-aminopentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 15-aminopentadecanoate is a research compound with the molecular formula C19H39NO2 and a molecular weight of 313.5 g/mol . It is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
Tert-butyl 15-aminopentadecanoate can be synthesized using various methods. One common approach involves the reaction of 15-aminopentadecanoic acid with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method yields the tert-butyl ester in good quantities and is widely used in laboratory settings . Another method involves coupling 15-aminopentadecanoic acid tert-butyl ester with (tert-butoxycarbonylmethoxycarbonylmethylamino) acetic acid.
Chemical Reactions Analysis
Tert-butyl 15-aminopentadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Tert-butyl 15-aminopentadecanoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving cell membrane interactions and lipid metabolism.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 15-aminopentadecanoate involves its interaction with specific molecular targets and pathways. The compound can undergo transesterification reactions, facilitated by the presence of a metal tert-butoxide anion, which acts as a nucleophile . This reaction proceeds via the formation of a tetrahedral intermediate, leading to the final ester product .
Comparison with Similar Compounds
Tert-butyl 15-aminopentadecanoate can be compared with similar compounds such as:
17-Aminoheptadecanoic acid tert-butyl ester: Similar in structure and used in analogous synthetic routes.
Pentadecanoic acid, 15-amino-, 1,1-dimethylethyl ester: Another similar compound with comparable properties and applications.
The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions and applications in various fields of research.
Properties
Molecular Formula |
C19H39NO2 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
tert-butyl 15-aminopentadecanoate |
InChI |
InChI=1S/C19H39NO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17,20H2,1-3H3 |
InChI Key |
WUHJBXJYDIANNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














